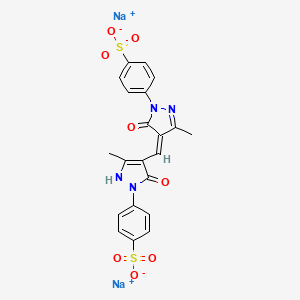![molecular formula C21H42O7 B14404614 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 83585-75-5](/img/structure/B14404614.png)
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound with the molecular formula C21H42O7. It is known for its unique structure, which includes a hexaoxacyclooctadecane ring with an octyloxy methyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with an octyloxy methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octyl bromide and sodium hydride, which facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. Its unique structure allows it to fit into specific binding sites, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Lacks the octyloxy methyl group, making it less hydrophobic.
2-[(Butyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.
Uniqueness
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its longer alkyl chain, which enhances its hydrophobicity and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and binding characteristics .
Properties
CAS No. |
83585-75-5 |
|---|---|
Molecular Formula |
C21H42O7 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-(octoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-26-19-21-20-27-16-15-24-12-11-22-9-10-23-13-14-25-17-18-28-21/h21H,2-20H2,1H3 |
InChI Key |
PKRKQTFGVXPTBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
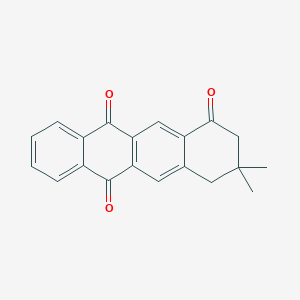
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
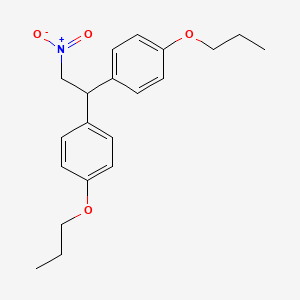
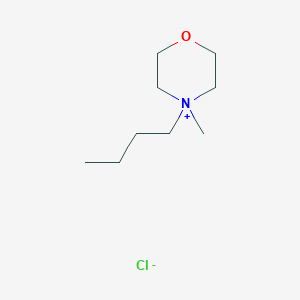
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)

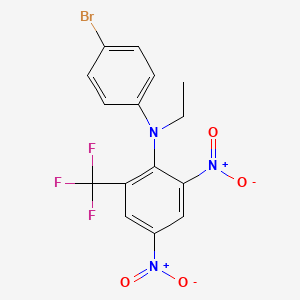
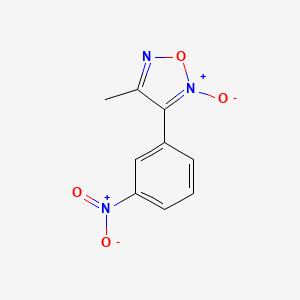
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
